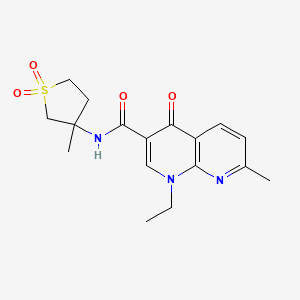
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives involves complex chemical reactions including the Sandmeyer and Balz-Schiemann reactions for introducing various substituents at specific positions on the naphthyridine ring. Techniques such as aminomethinylation have been employed for the synthesis of substituted derivatives, highlighting the intricate methodologies required for crafting such compounds (Egawa et al., 1984); (Balogh et al., 2009).
Molecular Structure Analysis
Structural analysis of naphthyridine derivatives, including X-ray crystallography and spectroscopic methods, elucidates the axially chiral configurations and the importance of stereochemistry for receptor recognition. These studies provide insights into the molecular architecture and how substitutions influence chemical behavior and interaction capabilities (Natsugari et al., 1999).
Chemical Reactions and Properties
Naphthyridine derivatives undergo various chemical reactions, including cyclization, and interact with a range of reagents to yield novel compounds with potential biological activities. These reactions are pivotal in the synthesis of compounds with desired properties, illustrating the versatility and reactivity of the naphthyridine core structure (Santilli et al., 1975).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by the specific substituents and their positions on the naphthyridine ring. These characteristics are crucial for understanding the compound’s behavior in various environments and for its formulation into usable products (Schwehm et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the naphthyridine core and its substituents. These properties are key to the compound's interactions and its potential as a chemical reagent or a pharmacological agent. The study of these properties helps in understanding the compound's potential applications and stability (Kobayashi et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Synthesis
Pyridonecarboxylic Acids as Antibacterial Agents A study by Egawa et al. (1984) focused on the synthesis and antibacterial activity of various naphthyridine derivatives, highlighting their potential as antibacterial agents. The study introduced amino- and/or hydroxy-substituted cyclic amino groups at C-7, revealing that certain compounds exhibited significant antibacterial activity, warranting further biological studies to explore their potential as antibacterial agents. This underscores the chemical's role in developing new antibacterial solutions (Egawa et al., 1984).
Antimicrobial Activity of Chiral Linear Carboxamides Khalifa et al. (2016) synthesized a group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage, testing their antimicrobial properties. This research provides insight into the compound's potential for developing antimicrobial agents, emphasizing the importance of chemical structure in antimicrobial efficacy (Khalifa et al., 2016).
Chemical Synthesis and Evaluation
Efficient Synthesis of Naphthyridine Derivatives Sanchez and Rogowski (1987) developed a highly efficient process for preparing large quantities of naphthyridine derivatives, showcasing the importance of efficient synthesis methods in creating compounds with potential antibacterial applications. This study demonstrates the chemical's versatility and its role in synthesizing antibacterial agents (Sanchez & Rogowski, 1987).
Synthesis and Cytotoxic Activity Deady et al. (2005) and Deady et al. (2003) conducted studies on the synthesis and cytotoxic activity of carboxamide derivatives of naphthyridines, revealing potent cytotoxicity against certain cancer cell lines. These findings highlight the compound's potential in cancer research, particularly in identifying new cytotoxic agents for cancer treatment (Deady et al., 2005); (Deady et al., 2003).
Eigenschaften
IUPAC Name |
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-20-9-13(14(21)12-6-5-11(2)18-15(12)20)16(22)19-17(3)7-8-25(23,24)10-17/h5-6,9H,4,7-8,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLWYTORKFTGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3(CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)
![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)
![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)